![molecular formula C12H14N4O3 B1406556 Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706454-96-7](/img/structure/B1406556.png)
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Overview
Description
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of tetrazole-based compounds that have been used in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has not been extensively studied. However, it is believed to be involved in the inhibition of certain enzymes that are involved in various metabolic pathways. This inhibition may lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate have not been extensively studied. However, it has been shown to have potential antioxidant properties. It has also been shown to have potential anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate in lab experiments include its high purity and good yields. It is also relatively easy to synthesize. However, its mechanism of action and biochemical and physiological effects are not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate. One possible direction is to study its potential pharmaceutical applications. It has been shown to have potential antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Another possible direction is to study its mechanism of action and biochemical and physiological effects in more detail. This may lead to a better understanding of its potential applications and limitations. Finally, further optimization of the synthesis method may lead to higher yields and greater purity of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, which may make it more useful in various scientific research applications.
Scientific Research Applications
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has been used in various scientific research applications. It has been used as a starting material for the synthesis of various tetrazole-based compounds that have potential pharmaceutical applications. It has also been used as a ligand in the synthesis of metal complexes that have been studied for their catalytic properties.
properties
IUPAC Name |
ethyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-12(17)9(2)19-11-6-4-10(5-7-11)16-8-13-14-15-16/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNSCSCLBTDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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